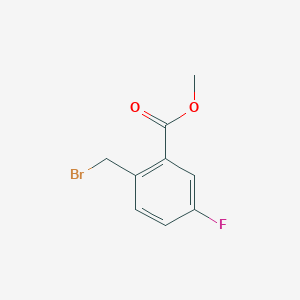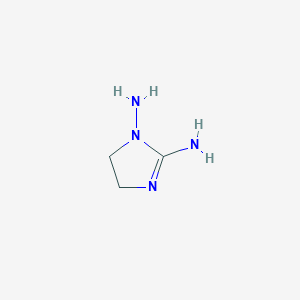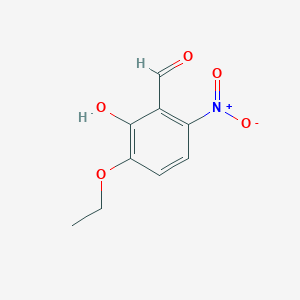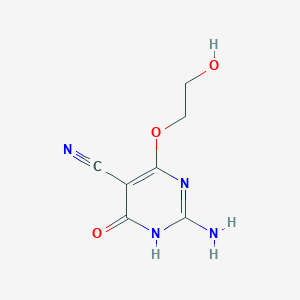![molecular formula C8H8ClNOS B144704 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone CAS No. 136592-10-4](/img/structure/B144704.png)
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. CMPE belongs to the family of pyridine derivatives and is used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been used as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites such as amino groups in proteins and DNA. This results in the formation of covalent bonds, which can cause changes in the structure and function of the biomolecules.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This suggests that 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone may have potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone also has some limitations. It is highly reactive and can be toxic, which requires careful handling. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone could be used as a building block for the synthesis of new organic compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone involves the reaction of 2-chloroacetyl chloride with 6-methylthio-3-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure.
Propiedades
Número CAS |
136592-10-4 |
|---|---|
Nombre del producto |
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone |
Fórmula molecular |
C8H8ClNOS |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
2-chloro-1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNOS/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 |
Clave InChI |
FOMKCROVXRPNHW-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
SMILES canónico |
CSC1=NC=C(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



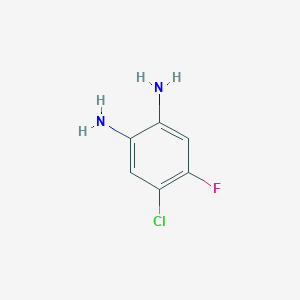
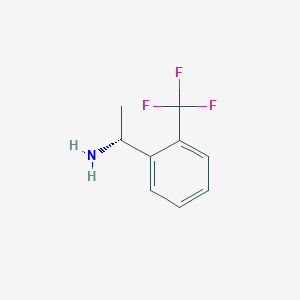

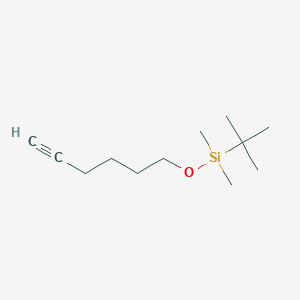
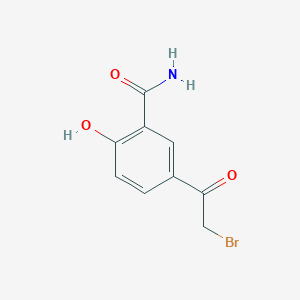
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
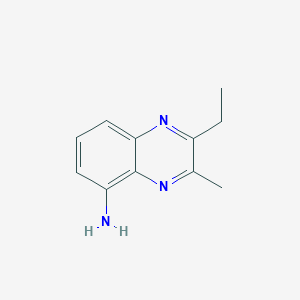


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
